molecular formula C7H11N3O2 B2946878 2-Amino-3-(1-methylimidazol-2-yl)propanoic acid CAS No. 1218026-97-1

2-Amino-3-(1-methylimidazol-2-yl)propanoic acid

Cat. No. B2946878
CAS RN: 1218026-97-1
M. Wt: 169.184
InChI Key: HPAKSUMDGSVKOS-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methylimidazol-2-yl)propanoic acid, commonly known as Aze, is a non-proteinogenic amino acid that is found in various natural sources such as mushrooms, seaweed, and certain marine invertebrates. Aze has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism Of Action

The mechanism of action of Aze is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Aze has been shown to inhibit the activity of alanine transaminase, which is involved in the synthesis of alanine. Aze has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, Aze has been shown to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
Aze has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. Aze has also been shown to induce apoptosis, which is a programmed cell death process. In addition, Aze has been shown to inhibit the proliferation of cancer cells and the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

Aze has several advantages for lab experiments, including its availability, stability, and low toxicity. Aze is readily available from natural sources or can be synthesized using various methods. Aze is also stable under various conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, Aze has some limitations, including its solubility and specificity. Aze is relatively insoluble in water, which can limit its use in certain experiments. Aze also has limited specificity, which can lead to off-target effects.

Future Directions

There are several future directions for the study of Aze. One direction is to investigate the molecular mechanism of Aze's biological activities. Another direction is to explore the potential of Aze as a therapeutic agent for various diseases, including cancer and viral infections. Furthermore, the development of new methods for the synthesis of Aze and its derivatives can expand its potential applications. Finally, the investigation of the ecological role of Aze in natural sources can provide insights into its biological functions.

Synthesis Methods

Aze can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 2-methylimidazole with 2-bromo-3-chloro-propanoic acid, followed by reduction with sodium borohydride. The enzymatic synthesis involves the use of enzymes such as alanine racemase and imidazole glycerol phosphate synthase. The microbial synthesis involves the use of microorganisms such as Pseudomonas sp. and Bacillus sp.

Scientific Research Applications

Aze has been extensively studied for its various biological activities. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Aze has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, Aze has antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-amino-3-(1-methylimidazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAKSUMDGSVKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

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